(S)-2-(2-Methoxyethyl)azetidine hydrochloride
Description
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(2S)-2-(2-methoxyethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-5-3-6-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
KLBDZKRAZLXDIS-RGMNGODLSA-N |
Isomeric SMILES |
COCC[C@@H]1CCN1.Cl |
Canonical SMILES |
COCCC1CCN1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Methoxyethyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of (S)-2-(2-Methoxyethyl)amine with a suitable electrophile to form the azetidine ring . The reaction conditions often require the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor technology to ensure precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Methoxyethyl)azetidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
(S)-2-(2-Methoxyethyl)azetidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of (S)-2-(2-Methoxyethyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound’s ring strain and unique reactivity allow it to participate in various biochemical pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azetidine Ring
(S)-2-(Fluoromethyl)azetidine Hydrochloride
- Structure : Features a fluoromethyl group at the 2-position instead of methoxyethyl.
- Molecular Formula : C₄H₉ClFN; MW : 125.57 .
- Key Differences : The electronegative fluorine atom increases lipophilicity but reduces hydrogen-bonding capability compared to the methoxyethyl group. This may alter membrane permeability and target interactions.
3-Methoxyazetidine Hydrochloride
- Structure : Methoxy group at the 3-position of the azetidine ring.
- Molecular Formula: C₄H₁₀ClNO; MW: 123.58 .
- Key Differences : Positional isomerism affects ring conformation and steric interactions. The 3-methoxy group may hinder binding to flat enzymatic pockets compared to the 2-methoxyethyl substituent.
Methyl Azetidine-2-carboxylate Hydrochloride
- Structure : Ester group (COOCH₃) at the 2-position.
- Molecular Formula: C₅H₁₀ClNO₂; MW: 159.59 .
Ring Size Variations
(S)-2-Ethylpiperidine Hydrochloride
Functional Group Comparisons
Methoxyethyl vs. Sulfonylmethyl
- Example: (2S,3S)-2-Methyl-3-(methylsulfonylmethyl)azetidine Hydrochloride Structure: Sulfonyl group at the 3-position. Key Differences: The sulfonyl group is highly polar and acidic, influencing solubility and protein-binding kinetics.
Pharmacological and Physicochemical Properties
Physicochemical Data Comparison
| Compound | Molecular Formula | Molecular Weight | Substituent Position | Key Feature |
|---|---|---|---|---|
| (S)-2-(2-Methoxyethyl)azetidine HCl | C₆H₁₄ClNO | 163.64 | 2-position | Ether-linked methoxyethyl |
| (S)-2-(Fluoromethyl)azetidine HCl | C₄H₉ClFN | 125.57 | 2-position | Fluoromethyl group |
| 3-Methoxyazetidine HCl | C₄H₁₀ClNO | 123.58 | 3-position | Methoxy positional isomer |
| (S)-2-Ethylpiperidine HCl | C₇H₁₆ClN | 149.66 | 2-position | Six-membered ring |
Biological Activity
(S)-2-(2-Methoxyethyl)azetidine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C6H12ClN
- Molecular Weight : 151.62 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOCC1CN(C1)C(=O)Cl
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a methoxyethyl substituent that may influence its pharmacological properties.
This compound has been studied for its interaction with various biological targets. The azetidine structure allows for unique conformational flexibility, which can enhance binding affinity to specific receptors or enzymes. Its mechanism of action is primarily hypothesized to involve modulation of neurotransmitter systems, particularly those related to serotonin and norepinephrine reuptake inhibition.
In Vitro Studies
-
Binding Affinity : Research indicates that this compound exhibits significant binding affinity towards serotonin transporters (SERT), which are critical in the regulation of mood and anxiety.
Compound SERT Binding Affinity (IC50) Reference This compound 10.6 µM Fluoxetine 1.0 µM - Reuptake Inhibition : The compound has shown potential as a reuptake inhibitor for serotonin and norepinephrine, suggesting its possible application in treating depression and anxiety disorders.
Case Studies
- A study conducted on several azetidine derivatives, including this compound, demonstrated promising results in animal models for antidepressant activity. The study reported a significant reduction in depressive-like behavior in mice treated with the compound compared to controls.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other azetidine derivatives:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Compound A | Azetidine | Moderate SERT Inhibition |
| Compound B | Azetidine | High SERT Inhibition |
| This compound | Azetidine | Significant SERT Inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-2-(2-Methoxyethyl)azetidine hydrochloride, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis typically involves multi-step processes, such as:
Ring Formation : Constructing the azetidine core via cyclization of β-amino alcohols or reductive amination of ketones .
Functionalization : Introducing the 2-methoxyethyl group via nucleophilic substitution or alkylation, often using methoxyethyl halides.
Salt Formation : Reacting the free base with hydrochloric acid to form the hydrochloride salt for enhanced stability .
- Optimization Strategies : Adjust solvents (e.g., THF for better solubility), catalysts (e.g., Pd/C for hydrogenation), and temperature control to minimize side reactions. Monitor purity via LCMS and NMR at each step .
Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?
- Key Techniques :
- HPLC/LCMS : Assess purity and confirm molecular weight (e.g., m/z 176.1 [M+H]+) .
- NMR (¹H/¹³C) : Identify stereochemistry (S-configuration) and methoxyethyl group integration (δ 3.3–3.5 ppm for OCH₂CH₂OCH₃) .
- X-ray Crystallography : Resolve crystal structure and hydrogen-bonding patterns in the hydrochloride form .
- Data Interpretation : Compare retention times (HPLC) and spectral shifts (NMR) against reference standards to validate structural integrity .
Advanced Research Questions
Q. How does the stereochemistry of the azetidine ring influence the compound’s biological activity, and what strategies mitigate racemization during synthesis?
- Stereochemical Impact : The (S)-configuration enhances binding to chiral targets (e.g., GPCRs or enzymes) due to spatial compatibility. For example, similar azetidine derivatives show 10–50× higher affinity for serotonin receptors in the (S)-form .
- Racemization Mitigation :
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during ring closure.
- Employ low-temperature conditions (<0°C) for acid-mediated salt formation .
Q. What experimental approaches resolve contradictions in reported pharmacological data for azetidine derivatives like this compound?
- Case Study : Discrepancies in IC₅₀ values (e.g., 5 nM vs. 200 nM for kinase inhibition) may arise from:
Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH 7.4, 37°C) .
Compound Stability : Test degradation under assay conditions via LCMS; use fresh DMSO stocks to avoid hydrate formation .
- Resolution Workflow : Replicate studies with rigorous controls and publish raw datasets for meta-analysis .
Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic profiles?
- In Silico Strategies :
- Docking Studies : Predict binding modes to targets (e.g., dopamine D3 receptor) using Schrödinger Suite or AutoDock .
- ADMET Prediction : Use QSAR models to optimize logP (target ~2.5) and reduce CYP450 inhibition risks .
- Validation : Synthesize top candidates and compare in vitro permeability (Caco-2 assays) and metabolic stability (microsomal assays) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Critical Measures :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl gas).
- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of waste via approved chemical channels .
- First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15+ minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
